Product packaging for BI 639667(Cat. No.:)

BI 639667

Cat. No.: B606088
M. Wt: 451.5 g/mol
InChI Key: PXQATVYJKMMHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CCR1 as a Key Inflammatory Mediator

Expression Profile of CCR1 on Immune Cell Subsets

Neutrophils, Basophils, Eosinophils

CCR1 is expressed on several types of granulocytes, which are key players in the innate immune response.

Neutrophils: These are the most abundant type of white blood cell and are typically the first responders to sites of acute inflammation. CCR1 is constitutively expressed on neutrophils and is critical for their migration in response to its ligands. karger.comnih.gov

Basophils: These granulocytes are involved in allergic inflammatory responses. They express CCR1, and its activation can lead to the release of histamine (B1213489) and other inflammatory mediators. researchgate.netbioxcell.comaai.orgaai.org

Eosinophils: Known for their role in combating parasitic infections and their involvement in allergic reactions, eosinophils also express CCR1. karger.comnih.govaai.org The expression of CCR1 on eosinophils can vary between individuals and is implicated in their recruitment to inflamed tissues. aai.org

Natural Killer (NK) Cells and Mast Cells

Natural Killer (NK) Cells: These lymphocytes are a critical component of the innate immune system, capable of killing infected or cancerous cells. NK cells have been reported to express multiple chemokine receptors, including CCR1, which is involved in their recruitment to sites of inflammation. researchgate.netashpublications.orgnih.gov

Mast Cells: These are resident cells of connective tissue and are rich in histamine and heparin. They play a central role in allergy and anaphylaxis. Mast cells express CCR1, and its co-stimulation can enhance their degranulation and lead to the formation of cytonemes, which are involved in cell-to-cell communication. researchgate.netoup.com

Dendritic Cells

Dendritic cells (DCs) are powerful antigen-presenting cells that bridge the innate and adaptive immune systems. Immature dendritic cells, which are responsible for capturing antigens in peripheral tissues, express CCR1. karger.comscirp.orgoup.com The interaction of CCR1 with its ligands helps to recruit these cells to sites of inflammation. nih.gov As dendritic cells mature, the expression of CCR1 is down-regulated, and they begin to express other chemokine receptors that guide them to lymph nodes to initiate T-cell responses. nih.gov

Endogenous Ligands of CCR1 and Their Differential Affinities

CCR1 is a highly promiscuous receptor, meaning it can be activated by several different chemokine ligands. karger.com This promiscuity allows for a complex and finely tuned regulation of the immune response. The primary and most studied ligands for CCR1 include CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). opnme.comnih.gov

CCL3 (MIP-1α)

Macrophage Inflammatory Protein-1 alpha (MIP-1α), now systematically named CCL3, is a potent chemoattractant for a wide range of immune cells, including monocytes, T-cells, and eosinophils. nih.govbio-techne.com It is considered one of the major ligands for CCR1, binding with high affinity. karger.comnih.gov The interaction between CCL3 and CCR1 is crucial for the recruitment of these cells during inflammation and has been implicated in various inflammatory conditions. karger.comtandfonline.com Human and mouse CCR1 both exhibit a high affinity for CCL3. karger.com

CCL5 (RANTES)

Regulated on Activation, Normal T cell Expressed and Secreted (RANTES), or CCL5, is another high-affinity ligand for CCR1. nih.govnih.gov It is expressed by a variety of cells, including T-cells, monocytes, and endothelial cells. nih.govwikipedia.org CCL5 plays a significant role in attracting T-cells, eosinophils, basophils, and other immune cells to inflammatory sites. bioxcell.com While CCL5 also binds to other chemokine receptors like CCR5 with high affinity, its interaction with CCR1 is a key driver of inflammatory cell recruitment. bioxcell.comnih.govmdpi.com

CCL7 (MCP-3)

Monocyte Chemoattractant Protein-3 (MCP-3), or CCL7, is a chemokine that attracts a broad spectrum of leukocytes, including monocytes, eosinophils, basophils, and neutrophils. peerj.comthermofisher.com CCL7 binds to several chemokine receptors, including CCR1, CCR2, and CCR3. acrobiosystems.com Its ability to bind to CCR1 contributes to its function as a potent chemoattractant in inflammatory responses. peerj.com Research indicates that CCL7 binds to CCR1 with significant affinity, contributing to the recruitment of various immune cells. nih.govmdpi.com

Interactive Data Table: Ligand Affinities for CCR1

LigandAliasReceptor(s)Reported Affinity for CCR1 (IC₅₀/pIC₅₀)
CCL3MIP-1αCCR1, CCR5High affinity karger.comnih.gov
CCL5RANTESCCR1, CCR3, CCR4, CCR5High affinity nih.govmdpi.com
CCL7MCP-3CCR1, CCR2, CCR3, CCR5pIC₅₀ of 9.0 ± 0.1 nih.gov / IC₅₀ of 0.33 nM mdpi.com
CCR1 antagonist 8BI 639667CCR1IC₅₀ of 1.8 nM (in Ca2+ flux assay)
Other CCR1 Ligands (CCL4, CCL6, CCL8, CCL9, CCL13, CCL14, CCL15, CCL16, CCL23)

Beyond its primary ligands, CCR1 is known for its promiscuity, binding to a wide array of other chemokines. researchgate.net This includes CCL4 (also known as MIP-1β), CCL6, CCL8 (MCP-2), CCL9, CCL13 (MCP-4), CCL14 (HCC-1), CCL15 (LKN-1), CCL16 (HCC-4), and CCL23 (MPIF-1). researchgate.netkarger.com This broad ligand-binding capacity underscores the complex and multifaceted role of CCR1 in orchestrating immune cell trafficking. It's important to note that some of these chemokines, such as CCL13, CCL14, CCL15, CCL16, and CCL23, are not found in rodents, which can be a consideration in preclinical research. mdpi.com

The interaction between these ligands and CCR1 is a key part of the intricate signaling network that governs inflammatory responses. For instance, CCL4, along with other ligands, can activate CCR1, initiating intracellular events that can lead to cell proliferation, differentiation, and chemotaxis. researchgate.net

Pathophysiological Role of CCR1 in Inflammatory Processes

The activity of CCR1 is a double-edged sword. While crucial for normal immune surveillance, its over-activation or dysregulation is implicated in the pathology of numerous inflammatory conditions. chemrxiv.org

Contribution to Chronic Inflammation

Chronic inflammation is a hallmark of many debilitating diseases, and CCR1 plays a significant role in sustaining these inflammatory states. chemrxiv.org Overexpression or persistent activation of CCR1 can lead to prolonged and excessive immune cell recruitment, resulting in tissue damage. chemrxiv.org This has been observed in various chronic inflammatory diseases. chemrxiv.org For example, in the context of chronic obstructive pulmonary disease (COPD), a condition often caused by cigarette smoke, CCR1 has been shown to be a key player in the pathogenesis of smoke-induced inflammation. nih.gov Studies in animal models have demonstrated that the absence of the CCR1 gene protects against this type of inflammation. nih.gov

Involvement in Immune Cell Infiltration to Inflamed Tissues

A primary function of CCR1 is to mediate the movement of leukocytes, or white blood cells, to areas of inflammation. karger.complos.org This process is critical for fighting off infections and repairing damaged tissues. However, in chronic inflammatory and autoimmune diseases, this process can become detrimental.

CCR1 is essential for the trafficking of various immune cells, particularly monocytes, which can differentiate into macrophages and dendritic cells upon reaching the inflamed tissue. karger.com Research has shown that CCR1 is upregulated on monocytes that have recently infiltrated inflamed tissues. biorxiv.org This suggests a hierarchical model where monocytes use other chemokine receptors to exit the bone marrow and then upregulate CCR1 to guide their migration within the inflamed tissue. biorxiv.org The infiltration of these immune cells, driven by the interaction of CCR1 with its ligands, contributes significantly to the inflammatory environment and subsequent tissue damage seen in many chronic conditions. karger.com

Rationale for CCR1 as a Therapeutic Target

Given its central role in driving inflammatory responses, CCR1 has emerged as an attractive therapeutic target for a range of diseases. eurekaselect.comeurekaselect.com The ability to modulate CCR1 activity holds the potential to control the harmful aspects of inflammation while preserving the beneficial functions of the immune system.

Role in Autoimmune Diseases and Chronic Inflammatory Conditions

The involvement of CCR1 in the pathogenesis of autoimmune diseases and chronic inflammatory conditions is well-documented. eurekaselect.comproquest.com In autoimmune diseases, the immune system mistakenly attacks the body's own tissues. CCR1 contributes to this by facilitating the migration of destructive immune cells into target organs. patsnap.com For example, in multiple sclerosis, an autoimmune disease affecting the central nervous system, CCR1 antagonists are being investigated for their potential to prevent the infiltration of harmful immune cells into the brain and spinal cord. patsnap.com Similarly, in rheumatoid arthritis, another autoimmune disorder characterized by joint inflammation, targeting CCR1 could help reduce the influx of inflammatory cells into the joints. patsnap.com

The table below summarizes some of the key research findings on the role of CCR1 in various diseases:

Disease ModelKey FindingsReference
Parkinson's Disease (mouse model)CCR1 antagonist BX471 reduced neuroinflammation and immune cell infiltration. mdpi.com
Experimental Autoimmune Encephalomyelitis (EAE)CCR1 antagonist J-113863 regulated cytokine balance and ameliorated the disease. karger.com
Sepsis (mouse model)CCR1 deficiency protected against lethal effects of sepsis. aai.org
Tobacco Smoke-Induced Inflammation (mouse model)Lack of the CCR1 gene protected mice from smoke-induced inflammation. nih.gov

Potential in Modulating Immune Responses

Targeting CCR1 offers a promising strategy for modulating immune responses in a controlled manner. chemrxiv.org By blocking the interaction between CCR1 and its chemokine ligands, CCR1 antagonists can dampen excessive inflammatory responses. patsnap.com This can lead to a reduction in the recruitment and activation of immune cells, thereby alleviating inflammation and preventing further tissue damage. patsnap.com

Research has shown that CCR1 plays a role in balancing the types of T-helper cell responses (Th1 and Th2), which are critical for directing different types of immune reactions. mdpi.com For instance, in mouse models, the absence of CCR1 led to a decrease in both Th1 and Th2 cytokines, suggesting that CCR1 is a significant T-cell chemokine receptor during inflammatory reactions. mdpi.comnih.gov This ability to influence the nature of the immune response highlights the therapeutic potential of targeting CCR1 to not only suppress inflammation but also to restore a more balanced immune state.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18FN5O3S B606088 BI 639667

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQATVYJKMMHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action of Ccr1 Antagonist Compounds

Molecular Interactions with the CCR1 Receptor

The inhibitory activity of CCR1 antagonists stems from their direct interaction with the CCR1 receptor, which prevents the binding and signaling of its natural chemokine ligands.

Binding Site Characterization

Small molecule antagonists of CCR1 typically bind within the transmembrane (TM) helical bundle of the receptor. This binding pocket is distinct from the primary binding site of the endogenous chemokine ligands, which involves the N-terminal domain and extracellular loops of the receptor. For instance, structural analyses of related chemokine receptors like CCR2 and CCR5 have revealed that small molecule antagonists often occupy a pocket located between TM helices 1, 2, 3, and 7. While the precise binding site of every CCR1 antagonist is unique, it is generally understood that they engage with a hydrophobic pocket within the transmembrane domain. Mutational studies on CCR1 have identified key amino acid residues within this region that are crucial for antagonist binding and efficacy.

Competitive vs. Allosteric Modulation

The interaction of antagonists with the CCR1 receptor can be classified as either competitive or allosteric. A competitive antagonist directly competes with the endogenous ligand for the same binding site on the receptor. In contrast, an allosteric modulator binds to a different site on the receptor, inducing a conformational change that alters the affinity or efficacy of the endogenous ligand.

For CCR1 antagonists, evidence suggests that many small molecule inhibitors act as allosteric modulators. researchgate.net This is supported by findings where certain antagonists can inhibit receptor function without being displaced by high concentrations of the natural ligands in competitive binding assays. nih.gov For example, some small-molecule compounds have been shown to act as allosteric enhancers of CCL3 binding while competitively blocking the binding of CCL5, indicating a complex interaction with the receptor that is dependent on the specific ligand. researchgate.netfrontiersin.org Allosteric modulators offer potential advantages over competitive antagonists, including a "ceiling effect" that can prevent excessive inhibition and the potential for greater receptor subtype selectivity. umn.edu

Inhibition of CCR1-Mediated Cellular Functions

By binding to the CCR1 receptor, antagonist compounds effectively block the downstream cellular responses initiated by chemokine binding.

Impairment of Chemotaxis

The ultimate functional consequence of CCR1 antagonism is the impairment of chemotaxis, the directed migration of cells in response to a chemical gradient. By inhibiting chemokine-induced signaling, CCR1 antagonists prevent the cellular machinery responsible for cell movement from being activated.

CCR1 is highly expressed on monocytes and macrophages, and its activation is a critical step in their recruitment to inflammatory sites. ashpublications.org Pharmacological inhibition of CCR1 has been shown to abolish the migration of these cells in response to tumor-derived CCL3. ashpublications.orgnih.gov Studies using specific CCR1 antagonists have demonstrated a significant reduction in the infiltration of macrophages in various disease models. nih.gov For example, the CCR1 antagonist BX-471 has been shown to significantly reduce the migration of monocytes and macrophages in chemotaxis assays. nih.gov This suppression of monocyte and macrophage migration is a key therapeutic effect of CCR1 antagonists in inflammatory and autoimmune diseases. dimabio.com

Interactive Data Table: Effect of CCR1 Antagonists on Cellular Functions

CompoundTargetActionEffect on Ligand BindingEffect on Monocyte/Macrophage Migration
CCR1 antagonist 8 (Representative) CCR1AntagonistInhibits CCL3 and CCL5 bindingSuppresses migration
BX-471CCR1AntagonistDisplaces MIP-1α, RANTES, and MCP-3 dovepress.comAbolishes lymphoma-mediated monocyte/macrophage migration ashpublications.orgnih.gov
MLN3897CCR1AntagonistSuppresses CCL3-induced ERK activation researchgate.netNot specified
CP-481,715CCR1AntagonistNot specifiedNot specified

Interactive Data Table: Research Findings on CCR1 Antagonist Inhibition of Chemotaxis

Study FocusCell TypeChemokineCCR1 AntagonistObserved Effect
Lymphoma-mediated migrationMonocytes/MacrophagesTumor-derived CCL3Pharmacological inhibitionAbolished migration ashpublications.orgnih.gov
General ChemotaxisL1.2 cells expressing CCR1CCL3BX-471Dose-dependent inhibition of chemotaxis researchgate.net
Multiple MyelomaMyeloma cellsCCL3CCR1 antagonistsBlockade of cell migration nih.gov
Attenuation of T-Lymphocyte Chemotaxis

The migration of T-lymphocytes to inflamed tissues is a critical step in the immune response. CCR1 is expressed on T-cells, particularly activated Th1 cells, and plays a significant role in their recruitment. nih.gov Studies have shown that CCR1 is important for mediating the migration of T-cell subsets to sites of inflammation. nih.gov Antagonism of CCR1 has been demonstrated to reduce the trafficking of inflammatory T-cells. nih.gov For instance, in models of cardiac allograft rejection, the absence or blockade of CCR1 resulted in reduced T-cell recruitment to the graft. nih.gov This suggests that potent CCR1 antagonists can effectively disrupt the chemokine-driven migration of T-lymphocytes, thereby attenuating the inflammatory response.

Reduction of Eosinophil and Splenocyte Migration

Eosinophils are key effector cells in allergic inflammation and parasitic infections, and their migration is heavily influenced by chemokines acting on CCR1 and other receptors. Several CCR1 antagonists have been shown to inhibit eosinophil migration and function effectively. The small molecule antagonist UCB35625 is a potent inhibitor of eosinophil shape change and chemotaxis in response to CCR1 ligands. nih.gov Similarly, the antagonist BX471 has been shown to inhibit eosinophil recruitment to nasal mucosa in a mouse model of allergic rhinitis. dovepress.com

Regarding splenocytes, the trafficking of these cells from secondary lymphoid organs like the spleen is also regulated by chemokine gradients. Research using a pan-CC chemokine inhibitor demonstrated that neutralizing multiple CC chemokines resulted in a significant retention of splenocytes, including activated T-cells, within the spleen. researchgate.net This indicates that blocking CCR1 signaling, a major pathway for many CC chemokines, would be expected to contribute to a reduction in splenocyte egress and migration to inflammatory sites.

Modulation of Intracellular Signaling Cascades

Upon ligand binding, CCR1 activates several intracellular signaling cascades that are crucial for initiating cellular responses like chemotaxis and activation. CCR1 antagonists interfere with these initial signaling events.

Inhibition of G-protein Coupled Signaling (Gαq, Gαi, Gα12/13 activation)

CCR1, like other GPCRs, transduces extracellular signals by activating heterotrimeric G proteins. The receptor couples to multiple Gα subunit families to elicit diverse cellular responses. nih.gov

Gαi: Activation of the Gαi subunit by CCR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This pathway is one of the key targets for CCR1 antagonists.

Gαq: Coupling to Gαq activates phospholipase Cβ (PLCβ). frontiersin.org PLCβ then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), which leads to calcium mobilization and protein kinase C (PKC) activation, respectively. mdpi.com

Gα12/13: This pathway involves the activation of RhoGTPases, which are critical for regulating the cytoskeletal rearrangements necessary for cell migration. frontiersin.orgmdpi.com

By blocking ligand binding, CCR1 antagonists prevent the conformational change in the receptor required to activate these G-protein subunits, thereby inhibiting all subsequent downstream signaling.

Regulation of Downstream Pathways (PI3K/AKT, JAK/STAT, MAPK, NF-κB, ERK1/2)

The activation of G-proteins initiates a cascade of downstream signaling pathways that are ultimately responsible for the cellular response. CCR1 antagonists modulate these pathways by blocking the initial signal from the receptor.

PI3K/AKT: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. nih.gov It can be activated by Gβγ subunits released upon GPCR activation. mdpi.com By preventing G-protein activation, CCR1 antagonists can inhibit downstream PI3K/AKT signaling.

JAK/STAT: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling. frontiersin.orgwikipedia.org Research has demonstrated that inhibition of CCR1 can attenuate neuroinflammation by modulating the JAK2/STAT3 signaling pathway. nih.gov

MAPK, NF-κB, and ERK1/2: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK1/2) pathway, are central to cell proliferation and differentiation. nih.gov CCR1 activation leads to the phosphorylation of ERK1/2. nih.gov The Nuclear Factor-κB (NF-κB) pathway is a key regulator of inflammation. The CCR1 antagonist BX471 has been shown to exert anti-inflammatory effects by suppressing NF-κB activation. dovepress.com

Table 1: Downstream Pathways Modulated by CCR1 Antagonism
PathwayPrimary FunctionEffect of CCR1 AntagonismExample Antagonist Studied
PI3K/AKTCell survival, proliferationInhibitionGeneral CCR1 Antagonists
JAK/STATCytokine signaling, inflammationInhibition (e.g., JAK2/STAT3)Met-RANTES nih.gov
MAPK/ERK1/2Cell proliferation, differentiationInhibition of phosphorylationGeneral CCR1 Antagonists
NF-κBInflammation, gene expressionSuppression of activationBX471 dovepress.com
Effects on Beta-Arrestin Recruitment

Following activation and phosphorylation, GPCRs recruit β-arrestin proteins. This process is essential for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways that contribute to chemotaxis. nih.govfrontiersin.org Studies on various CCR1 antagonists have revealed differences in their ability to block ligand-induced β-arrestin translocation. For example, compounds like BX471 and MLN-3897 inhibit CCL3-mediated β-arrestin recruitment, whereas another antagonist, CCX354, showed no effect on this process. nih.gov This phenomenon, known as biased antagonism, indicates that different antagonists can stabilize distinct receptor conformations, leading to varied functional outcomes. For many CCR1 antagonists, however, inhibiting β-arrestin recruitment is a key part of their mechanism. nih.gov

Attenuation of Calcium Mobilization

A direct consequence of inhibiting the Gαq signaling pathway is the attenuation of intracellular calcium mobilization. mdpi.com The binding of a chemokine to CCR1 normally triggers a rapid, transient increase in cytosolic calcium concentration, which acts as a critical second messenger for cell activation and migration. CCR1 antagonists block this response. CCR1 antagonist 8 (BI 639667) is a particularly potent inhibitor of this process, demonstrating a half-maximal inhibitory concentration (IC50) of 1.8 nM in a calcium flux assay. The antagonist BX471 is also known to effectively inhibit Ca2+ mobilization. dovepress.com This direct and measurable effect is a hallmark of effective CCR1 antagonism.

Table 2: Potency of CCR1 Antagonists in Calcium Flux Assays
CompoundIC50 (nM)
CCR1 antagonist 8 (this compound)1.8
BX471Data demonstrates inhibition dovepress.com

Reduction of Extracellular Acidification Rate

Certain CCR1 antagonists have been shown to inhibit the increase in the extracellular acidification rate (ECAR), a measure of cellular metabolic activity, particularly glycolysis. For instance, the CCR1 antagonist BX471 has been demonstrated to be a potent functional antagonist by its ability to inhibit CCR1-mediated increases in the extracellular acidification rate. researchgate.net This suggests that by blocking CCR1, these compounds can modulate the metabolic responses of immune cells, which is an important aspect of their activation and function during an inflammatory response.

The inhibition of ECAR can have significant implications for the tumor microenvironment, where acidosis is linked to cancer aggressiveness and treatment resistance. nih.govresearchgate.net While direct studies on "CCR1 antagonist 8" are not available, the known effects of other CCR1 antagonists on ECAR point towards a mechanism that could influence the metabolic landscape of inflamed tissues and tumors.

Downregulation of Cell Surface Marker Expression (e.g., CD11b)

CCR1 antagonists can also exert their effects by downregulating the expression of key cell surface markers involved in immune cell adhesion and migration. One such marker is CD11b, a component of the Mac-1 integrin (CD11b/CD18), which is expressed on various myeloid lineage cells. The CCR1 antagonist BX471 has been noted for its ability to inhibit CCR1-mediated expression of CD11b. researchgate.net

The downregulation of CD11b is significant as this molecule plays a crucial role in the infiltration of neutrophils and monocytes into inflamed tissues. By reducing the expression of CD11b, CCR1 antagonists can limit the accumulation of these inflammatory cells at the site of injury or disease, thereby reducing tissue damage.

MechanismEffectExample Compound
Reduction of Extracellular Acidification RateInhibition of CCR1-mediated increase in ECARBX471
Downregulation of Cell Surface Marker ExpressionInhibition of CCR1-mediated CD11b expressionBX471

Impact on Cytokine and Chemokine Networks

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

A key aspect of the anti-inflammatory action of CCR1 antagonists is their ability to regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). The CCR1 antagonist BX471 has been shown to exert its anti-inflammatory effects by inhibiting CCR1-mediated TNF-α production. dovepress.com This, in turn, can suppress the activation of the NF-kB pathway, a critical transcription factor for many pro-inflammatory genes. dovepress.com Consequently, the expression levels of cytokines like IL-1β are also decreased. dovepress.com

Modulation of Th1/Th2/Treg Cytokine Balance (e.g., IL-4, IL-10, IL-13, IFN-γ)

The balance between different T helper (Th) cell subsets—Th1, Th2, and regulatory T cells (Tregs)—is crucial for a properly regulated immune response. CCR1 antagonists can influence this balance. For instance, treatment with the CCR1 antagonist BX471 has been associated with an increase in the population of Treg cells. dovepress.com Tregs are known to suppress excessive immune responses and maintain immune homeostasis, in part by producing anti-inflammatory cytokines like IL-10.

Reduction of Chemokine Expression (e.g., CCL22, RANTES, MIP-1α)

CCR1 antagonists effectively reduce the expression of various chemokines, which are the signaling molecules that attract immune cells to sites of inflammation. The ligands for CCR1 include RANTES (also known as CCL5) and Macrophage Inflammatory Protein-1 alpha (MIP-1α, also known as CCL3). nih.gov By blocking the CCR1 receptor, antagonists prevent these chemokines from exerting their chemotactic effects.

Cytokine/ChemokineEffect of CCR1 AntagonismExample Compound
TNF-αDecreased productionBX471
IL-1βDecreased expressionBX471
Treg CellsIncreased populationBX471
RANTES (CCL5)Decreased expressionBX471
MIP-1α (CCL3)Decreased expressionBX471

Preclinical Pharmacological Characterization of Ccr1 Antagonists

In Vitro Studies

Receptor Binding Assays

The ability of CCR1 antagonist 8 to bind to the CCR1 receptor was evaluated through assays designed to measure its affinity and competitive nature against natural ligands.

The affinity of CCR1 antagonist 8 for the human CCR1 receptor was determined using a Scintillation Proximity Assay (SPA). uni-frankfurt.de This assay measures the displacement of a radiolabeled ligand, in this case, likely a high-affinity CCR1 ligand such as ¹²⁵I-labeled Macrophage Inflammatory Protein-1α (MIP-1α), by the antagonist.

In competitive binding studies, CCR1 antagonist 8 demonstrated a high affinity for the CCR1 receptor. The compound was shown to have a half-maximal inhibitory concentration (IC₅₀) of 5.4 nM. uni-frankfurt.de This value indicates the concentration of the antagonist required to displace 50% of the radiolabeled ligand from the receptor, signifying potent binding characteristics.

Table 1: CCR1 Receptor Binding Affinity for CCR1 Antagonist 8 (BI 639667)

Assay TypeLigandCell Line/SystemIC₅₀ (nM)
Scintillation Proximity AssayNot SpecifiedNot Specified5.4

Functional Cellular Assays

To assess the functional consequences of receptor binding, a series of cellular assays were conducted to determine the antagonist's ability to inhibit CCR1-mediated cellular responses.

Chemotaxis, or the directed migration of cells in response to a chemical stimulus, is a primary function of CCR1. The inhibitory effect of CCR1 antagonist 8 on this process was quantified using the human monocytic cell line THP-1. caymanchem.com These cells are known to express CCR1 and migrate in response to CCR1 ligands like RANTES (CCL5). In a chemotaxis assay, CCR1 antagonist 8 inhibited RANTES-induced migration of THP-1 cells with an IC₅₀ of 2 nM. caymanchem.com Another study confirmed the potent anti-chemotactic activity, reporting an IC₅₀ of 2.4 nM in THP-1 cells. uni-frankfurt.deopnme.com This demonstrates the antagonist's efficacy in blocking a key physiological function of the CCR1 receptor.

Table 2: Chemotaxis Inhibition by CCR1 Antagonist 8 (this compound)

Cell LineChemoattractantIC₅₀ (nM)
THP-1RANTES (CCL5)2 caymanchem.com
THP-1Not Specified2.4 uni-frankfurt.deopnme.com

Upon ligand binding, CCR1 activation triggers a cascade of intracellular signaling events, including a rapid increase in intracellular calcium concentration ([Ca²⁺]i). The ability of CCR1 antagonist 8 to block this signaling pathway was evaluated. The antagonist was found to be a potent inhibitor of this response, with reported IC₅₀ values of 1.8 nM and 24 nM in calcium flux assays. uni-frankfurt.demedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Specifically, it inhibited calcium flux induced by the chemokine (C-C motif) ligand 3 (CCL3) in cells expressing CCR1 with an IC₅₀ of 2 nM. caymanchem.com

Table 3: Intracellular Calcium Flux Inhibition by CCR1 Antagonist 8 (this compound)

Assay ConditionStimulantIC₅₀ (nM)
Ca²⁺ flux assayNot Specified1.8 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com
Ca²⁺ flux assayNot Specified24 uni-frankfurt.de
CCL3-induced Ca²⁺ fluxCCL32 caymanchem.com
Measurement of Extracellular Acidification Rate

The extracellular acidification rate (ECAR) is a key indicator of cellular metabolic activity, specifically glycolysis, which can be initiated by G-protein coupled receptor signaling upon ligand binding. The CCR1 antagonist BX471 has been shown to be a potent functional antagonist based on its ability to inhibit several CCR1-mediated effects, including the increase in the extracellular acidification rate. medchemexpress.comnih.govnih.govresearchgate.netprobechem.com This inhibition demonstrates its capacity to block the cellular metabolic activation that follows the binding of chemokines like MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7) to the CCR1 receptor. nih.govnih.gov

Assessment of Adhesion Molecule Expression

The process of leukocyte migration and infiltration into inflammatory sites is critically dependent on the expression of adhesion molecules. CCR1 signaling is known to up-regulate integrins, such as Mac-1 (CD11b), which facilitates the firm adherence of leukocytes to the endothelium. aai.org Preclinical studies have consistently demonstrated that BX471 effectively inhibits CCR1-mediated CD11b expression. medchemexpress.comnih.govprobechem.com

In a clinical context, a study involving patients with relapsing-remitting multiple sclerosis investigated the effect of orally administered BX471 on the expression of intercellular adhesion molecules (ICAM)-1 and ICAM-3 on peripheral blood mononuclear cells. psu.edu The results showed that the treatment did not lead to a significant difference in the expression of ICAM-1 or ICAM-3 between the group receiving BX471 and the placebo group. psu.edu

Effects on Immune Cell Activation and Differentiation

Inhibition of Macrophage Activation

CCR1 is highly expressed on monocytes and macrophages, playing a crucial role in their migration and programming within tissue microenvironments. ashpublications.orgnih.gov Pharmacological inhibition of CCR1 with BX471 has been found to suppress the activation of protumoral, or M2-like, macrophages. ashpublications.orgresearchgate.net This is evidenced by a decrease in the expression of M2 markers such as CD206 and the cytokine IL-10. ashpublications.orgnih.govresearchgate.net

Furthermore, the blockade of CCR1 by antagonists like BX471 can reprogram macrophages towards a more immunogenic, anti-tumor phenotype (MHCII+/TNFα+). ashpublications.orgnih.govresearchgate.net In models of kidney disease, BX471 markedly reduced macrophage infiltrates. nih.gov Research on isolated macrophages showed that treatment with BX471 altered the expression of Toll-like receptors (TLRs), key components of innate immune activation. nih.gov Specifically, a 24-hour treatment with BX471 (10 μM) resulted in a 50% reduction in TLR2 gene expression and a 50% increase in TLR9 gene expression. nih.gov

Table 1: Effect of BX471 on Macrophage Gene Expression

Gene Treatment Fold Change
TLR2 BX471 (10 μM) -50%
TLR9 BX471 (10 μM) +50%

Data derived from studies on isolated murine macrophages. nih.gov

Modulation of Mast Cell Activity

Mast cells are significant players in inflammatory and allergic responses. The CCR1 receptor is expressed on human mast cells and contributes to their activity. nih.gov Preclinical studies have highlighted that the CCR1 antagonist BX471 can modulate mast cell activity. mdpi.com This modulation is a key part of its therapeutic effect in experimental models of allergic rhinitis and asthma, where mast cell degranulation and cytokine release are central to the pathology. nih.govmdpi.com Co-stimulation of CCR1 on mast cells can enhance degranulation, an effect that can be mitigated by CCR1 antagonism. nih.gov

Impact on T-Lymphocyte Activation and Infiltration

The CCR1 receptor is expressed on both CD4+ and CD8+ T-lymphocytes and is associated with their migration to inflammatory sites. nih.gov The antagonist BX471 has demonstrated a clear impact on T-cell infiltration and activation. In various preclinical models, BX471 treatment significantly reduced the infiltration of T-lymphocytes. mdpi.com Specifically, it has been shown to decrease the accumulation of both CD4+ and CD8+ T-cells in the brain in a model of Parkinson's disease and to reduce T-cell infiltrates in kidneys in models of renal disease. nih.govmdpi.com

In a cancer model of mantle cell lymphoma, therapeutic targeting of CCR1 with BX471 led to an increased infiltration of cytotoxic CD8+ T-cells into the tumor, contributing to its anti-lymphoma effect. ashpublications.orgresearchgate.net Studies using CCR1-deficient mice have shown that the absence of the receptor on CD4+ T-cells leads to reduced production of both Th1 (IFN-γ) and Th2 (IL-4, IL-13) cytokines, suggesting that CCR1 is a significant chemokine receptor during inflammatory T-cell reactions. mdpi.comnih.gov

Table 2: Documented Effects of BX471 on T-Lymphocyte Activity

Model System Effect of BX471/CCR1 Blockade Finding
Parkinson's Disease (Mouse) Reduced infiltration of CD4+ and CD8+ cells into the midbrain mdpi.com
Kidney Disease (Mouse) Markedly reduced T-cell infiltrates nih.gov
Mantle Cell Lymphoma (Mouse) Increased infiltration of cytotoxic CD8+ T-cells ashpublications.orgresearchgate.net
Allergic Airway Inflammation CCR1 deficiency reduced Th1 and Th2 cytokine production mdpi.comnih.gov
Influence on Myeloid-Derived Suppressor Cell and Protumoral Macrophage Differentiation

Myeloid-derived suppressor cells (MDSCs) and protumoral macrophages are key immunosuppressive cells within tumor microenvironments. Recent research has established that the activation of the CCR1 signaling pathway is necessary for the differentiation of both MDSCs and protumoral macrophages. frontiersin.orgnih.gov

Targeting this pathway with antagonists can alter this differentiation process. nih.gov In vitro studies using hematopoietic stem and precursor cells (HSPCs) showed that adding the CCR1 antagonist BX471 during tumor-conditioned differentiation partially reversed the suppressive activity of the resulting myeloid cells. nih.gov When combined with a CCR5 antagonist, BX471 completely reversed the suppressive function. nih.gov In vivo silencing of CCR1 on myeloid precursor cells was sufficient to inhibit tumor growth, an effect mediated by the repolarization of polymorphonuclear MDSCs (PMN-MDSCs) into tumor-killing neutrophils. nih.gov These findings indicate that CCR1 antagonists can influence the differentiation of myeloid progenitors, shifting them away from an immunosuppressive, protumoral fate.

Anti-Proliferative Effects in Cellular Models (e.g., Cancer Cell Lines)

The c-MYC oncogene is a key regulator of cell proliferation and is dysregulated in a large percentage of human cancers. opnme.com While the inhibition of pathways involving chemokine receptors like CCR1 has been explored as a potential anti-cancer strategy, specific data on the anti-proliferative effects of CCR1 antagonist 8 (this compound) in cancer cell lines are not extensively available in the public domain. General research indicates that CCR1 signaling can be involved in tumor progression by mediating the recruitment of inflammatory cells that create a supportive tumor microenvironment. However, direct anti-proliferative studies on various cancer cell lines specifically using CCR1 antagonist 8 have not been detailed in the reviewed literature.

In Vitro Osteoclastogenesis Inhibition Assays

Osteoclasts, the primary cells responsible for bone resorption, are crucial in the pathogenesis of various bone diseases, including osteoporosis and bone erosion in rheumatoid arthritis. glpbio.com The differentiation and activation of osteoclasts are regulated by several factors, including the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. glpbio.comeubopen.org The CCR1 receptor is expressed on osteoclast precursors, and its ligands can promote their differentiation and bone-resorbing activity. acs.org Consequently, CCR1 antagonists are being investigated for their potential to inhibit osteoclastogenesis.

Despite the therapeutic potential in this area, specific preclinical data from in vitro osteoclastogenesis inhibition assays for CCR1 antagonist 8 (this compound) are not publicly documented. While other CCR1 inhibitors have been shown to impair osteoclastogenesis, similar detailed findings for this particular compound are not available in the reviewed scientific literature. acs.org

Species Selectivity and Cross-Reactivity

The evaluation of a drug candidate's activity across different species is a critical component of preclinical development, as it determines the suitability of animal models for efficacy and safety studies.

Comparative Potency on Human vs. Rodent CCR1 Receptors

CCR1 antagonist 8 (this compound) has demonstrated a notable difference in potency between human and rodent CCR1 receptors. The compound is a highly potent antagonist of the human CCR1 receptor. In a scintillation proximity assay (SPA) measuring binding affinity, this compound exhibited an IC₅₀ of 5.4 nM for the human CCR1 receptor. researchgate.net Furthermore, in a cellular chemotaxis assay, which measures the functional inhibition of the receptor, the IC₅₀ for human CCR1 was 2.4 nM. researchgate.net

In contrast, the antagonist shows limited cross-reactivity with the mouse CCR1 receptor. opnme.com This reduced potency in rodents is a significant characteristic of the compound.

Receptor SpeciesAssay TypePotency (IC₅₀)
HumanSPA Binding5.4 nM
HumanChemotaxis2.4 nM
MouseNot specifiedReduced Potency

This table presents the comparative potency of CCR1 antagonist 8 (this compound) on human and rodent CCR1 receptors based on available preclinical data. opnme.comresearchgate.net

Implications for Translational Research in Animal Models

The pronounced species selectivity of CCR1 antagonist 8 has significant implications for its translational development pathway. The high potency of this compound for the human CCR1 receptor makes it an excellent candidate for studying the receptor's function in human cells and tissues in vitro. However, its limited activity on rodent CCR1 receptors means that standard rodent models of diseases like rheumatoid arthritis or multiple sclerosis would not provide a meaningful assessment of the compound's therapeutic efficacy. opnme.com

Because of this reduced potency in rodents, this compound was not tested in in vivo disease models. opnme.com This highlights a common challenge in drug development where a compound that is highly effective against a human target cannot be adequately evaluated in conventional preclinical animal models due to poor cross-reactivity. This necessitates the use of alternative strategies, such as using different tool compounds that are cross-reactive in the species of interest or developing transgenic animal models that express the human receptor. opnme.com The lack of suitable animal models to predict clinical efficacy due to species selectivity was a factor in the decision to halt the development of this compound. acs.org

Therapeutic Potential of Ccr1 Antagonists in Preclinical Disease Models

Autoimmune and Inflammatory Disease Models

The C-C chemokine receptor 1 (CCR1) is a key player in the migration of various leukocytes, including monocytes and neutrophils, to sites of inflammation. plos.orgaai.org This role has made it a significant target for the development of therapeutic agents aimed at a range of autoimmune and inflammatory diseases. Preclinical studies using animal models of human diseases have provided substantial evidence for the therapeutic potential of CCR1 antagonists.

Collagen-Induced Arthritis (CIA) in Rodents

Collagen-induced arthritis (CIA) in rodents is a widely used experimental model that mimics many aspects of human rheumatoid arthritis. Research in this area has demonstrated that blocking CCR1 can lead to significant improvements in disease outcomes.

Histological analysis of the joints from treated animals reveals a significant reduction in the hallmarks of arthritis. This includes decreased synovial hyperplasia and a substantial reduction in joint erosion. oup.com The protective effect against bone damage is a critical finding, as it suggests that CCR1 antagonism can uncouple inflammation from the destructive bone loss that is characteristic of rheumatoid arthritis. oup.com

Table 1: Effect of CCR1 Antagonists on Collagen-Induced Arthritis (CIA) in Rodents

CCR1 AntagonistAnimal ModelKey FindingsReference
J-113863DBA-1 MiceImproved paw inflammation and joint damage. capes.gov.brnih.gov
Unnamed CCR1 AntagonistRodentReduced joint inflammation and severity of disease. plos.org
Anti-CCL3 AntibodyMiceSubstantial reduction of leukocyte infiltration, synovial hyperplasia, and joint erosion. oup.com

A primary mechanism through which CCR1 antagonists exert their therapeutic effects in CIA is by inhibiting the recruitment of inflammatory cells into the joints. capes.gov.brnih.gov CCR1 is highly expressed on monocytes, and its activation is crucial for their migration to inflamed tissues. plos.org By blocking this receptor, antagonists effectively reduce the influx of these cells, thereby mitigating the inflammatory cascade.

Histological examination of the joints of mice treated with a CCR1 antagonist showed a significant inhibition of cell infiltration into the joint space compared to vehicle-treated mice. nih.gov This reduction in leukocyte numbers within the synovial tissue is a direct consequence of blocking CCR1-mediated chemotaxis. plos.org The chemokine CCL3, a major ligand for CCR1, plays a vital role in this process, and its inhibition has been shown to reduce leukocyte infiltration into synovial tissues. oup.com

Experimental Autoimmune Encephalomyelitis (EAE) in Rodents

Experimental autoimmune encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory demyelinating disease of the central nervous system (CNS). aai.org Research in EAE models has highlighted the potential of CCR1 antagonists in modulating neuroinflammation.

Several studies have demonstrated that the blockade of CCR1 can ameliorate the clinical signs of EAE. For instance, mice lacking the CCR1 gene develop a milder form of the disease. plos.org Pharmacological intervention with CCR1 antagonists has also shown promise. The CCR1 antagonist BX 471, for example, has been shown to have strong therapeutic effects in EAE animals. dovepress.com Another CCR1 antagonist, J-113863, has been investigated for its therapeutic efficacy in EAE induced in SJL/J mice, with findings suggesting a role in ameliorating the disease. nih.gov

The amelioration of disease symptoms is linked to the role of CCR1 in the inflammatory processes within the CNS. CCR1 and its ligands are implicated in the pathogenesis of EAE, and targeting this axis can suppress the disease and prevent the accumulation of mononuclear cells in the CNS. dovepress.com

A key pathological feature of EAE and MS is the infiltration of immune cells into the CNS, leading to inflammation and demyelination. aai.org CCR1 plays a significant role in this process. CCR1 mRNA is significantly upregulated in the spinal cord during active inflammation and demyelination in EAE. karger.com

Treatment with CCR1 antagonists has been shown to modulate this neuroinflammatory response. The selective CCR1 antagonist Met-RANTES has demonstrated anti-inflammatory effects by inhibiting the production of proinflammatory cytokines in EAE. nih.gov Furthermore, CCR1 antagonists can reduce the infiltration of immune cells into the CNS. While some studies suggest that CCR1 antagonists may not have a substantial impact on immune cell infiltration into the CNS in all contexts mdpi.com, others have shown that targeting CCR1 can prevent the accumulation of mononuclear cells. dovepress.com For instance, inhibition of CCR1 can lead to a reduction in the number of microglia/macrophages and neutrophils in the perihematomal area in models of brain injury. nih.gov

Table 2: Effect of CCR1 Antagonists on Experimental Autoimmune Encephalomyelitis (EAE) in Rodents

CCR1 Antagonist/TargetAnimal ModelKey FindingsReference
CCR1 knockoutMiceMilder form of EAE. plos.org
BX 471EAE animalsStrong therapeutic effects. dovepress.com
J-113863SJL/J MiceInvestigated for therapeutic efficacy. nih.gov
Met-RANTESEAE modelsAnti-inflammatory effects by inhibiting proinflammatory cytokine production. nih.gov

Models of Allergic Airway Inflammation (e.g., Ovalbumin-induced Allergic Rhinitis)

There is currently no published data detailing the effects of CCR1 antagonist 8 in animal models of allergic rhinitis.

Attenuation of Eosinophil Recruitment

Information regarding the ability of CCR1 antagonist 8 to reduce the infiltration of eosinophils in the nasal mucosa in response to an allergen challenge is not available.

Reduction of Pro-inflammatory Mediators in Nasal Mucosa

There are no findings on the impact of CCR1 antagonist 8 on the levels of pro-inflammatory cytokines and chemokines in the nasal tissues within a preclinical allergic rhinitis model.

Renal Fibrosis Models (e.g., Unilateral Ureter Obstruction - UUO)

The therapeutic potential of CCR1 antagonist 8 in the context of renal fibrosis, specifically in the unilateral ureter obstruction (UUO) model, has not been documented in available research.

Reduction of Leukocyte Infiltration and Fibrosis Markers

No data could be found on the efficacy of CCR1 antagonist 8 in reducing the infiltration of leukocytes or its effect on the expression of key fibrosis markers, such as collagen, in the kidney following ureteral obstruction.

Disc Inflammation Models (e.g., Rabbit Annular Puncture)

The effects of CCR1 antagonist 8 on inflammation and degeneration in the intervertebral disc have not been studied in established models like the rabbit annular puncture model.

Reduction of Disc Inflammation and Degeneration Markers

There is no available information or data concerning the ability of CCR1 antagonist 8 to modulate markers of inflammation or degeneration within the intervertebral disc in any preclinical setting.

Effects on Disc Matrix Production

Preclinical research has highlighted the potential of C-C chemokine receptor 1 (CCR1) antagonists in mitigating inflammation and promoting a favorable environment for disc matrix production in models of intervertebral disc degeneration. nih.govwheelessonline.com In a rabbit annular puncture model, discs treated with a CCR1 antagonist demonstrated superior outcomes compared to controls. nih.govwheelessonline.com Gene expression analysis of these treated discs revealed a higher ratio of collagen type 2 to collagen type 1 genes, a key indicator of healthy disc matrix production. nih.govresearchgate.net This shift suggests a regenerative rather than a fibrotic response.

Furthermore, treatment with CCR1 antagonists led to a reduction in the expression of inflammatory markers within the disc tissue at both early and later time points in the study. nih.gov Specifically, while both CCR1 and CCR2 antagonists reduced inflammatory markers at three weeks, only the CCR1 antagonist sustained these anti-inflammatory effects and resulted in better MRI grades at six weeks. nih.gov The underlying mechanism is linked to the inhibition of macrophage migration, as CCR1 is a primary receptor for chemokines like CCL3, which are expressed by nucleus pulposus cells and recruit inflammatory cells to the site of degeneration. mdpi.comtaylorandfrancis.com By blocking this pathway, CCR1 antagonists can limit the inflammatory cascade that contributes to extracellular matrix degradation. mdpi.com

Table 1: Effects of CCR1 Antagonists on Disc Matrix and Inflammation in Preclinical Models

Model SystemCCR1 Antagonist EffectKey FindingsReference
Rabbit Annular Puncture ModelAnti-inflammatory and Pro-matrix ProductionDemonstrated better MRI grades at 6 weeks post-treatment. nih.gov
Rabbit Annular Puncture ModelGene Expression ModulationShowed a higher ratio of collagen type 2 to collagen type 1 gene expression. nih.govwheelessonline.com
Rabbit Annular Puncture ModelSustained Inflammation ReductionExpressed fewer inflammatory markers compared to controls at 6 weeks. nih.gov
In Vitro Rabbit Splenocyte Migration AssayInhibition of Cell MigrationEffectively inhibited splenocyte migration induced by disc cells. nih.gov

Oncology Models

Multiple Myeloma (MM) and Associated Bone Disease Models

The chemokine receptor CCR1 and its ligands, particularly CCL3 (also known as MIP-1α), are integral to the pathophysiology of multiple myeloma (MM) and its associated bone disease. researchgate.netashpublications.org MM cells secrete high levels of CCL3, which acts on CCR1-expressing cells within the bone marrow microenvironment, such as osteoclast precursors, to drive the vicious cycle of tumor growth and bone destruction. researchgate.netashpublications.orgnih.gov Consequently, antagonizing the CCR1 receptor has emerged as a promising therapeutic strategy, with in vivo studies demonstrating the ability of CCR1 antagonists to reduce tumor burden, inhibit bone damage, deter metastasis, and alter disease progression. researchgate.netnih.govresearchgate.net

Preclinical studies in various mouse models of MM have consistently shown that blocking CCR1 signaling leads to a significant reduction in tumor burden. researchgate.netnih.govashpublications.org The CCR1 antagonist CCX721, an analog of the clinical compound CCX354, produced a profound decrease in tumor burden in the murine 5TGM1 model of MM. ashpublications.orgashpublications.org One study highlighted a remarkable 90% reduction in tumor burden following treatment with a CCR1 antagonist. nih.gov

The therapeutic effect appears to stem from disrupting the supportive interactions within the bone marrow niche. ashpublications.orggoogle.com While some MM cells express CCR1, the primary effect of antagonists like CCX721 is thought to result from CCR1 inhibition on non-myeloma cells, such as osteoclasts and their precursors, which in turn limits the factors that promote MM cell growth and survival. ashpublications.orgashpublications.org Further research indicates that inhibiting CCR1 can also sensitize myeloma cells to other therapies, such as glucocorticoids, leading to enhanced anti-myeloma effects and a greater reduction in tumor burden in xenograft models. biorxiv.org

A hallmark of multiple myeloma is the development of osteolytic bone disease, which causes severe pain and fractures. ashpublications.org CCR1 activation is a critical step in the formation and activation of osteoclasts, the cells responsible for bone resorption. ashpublications.org CCR1 antagonists directly counter this process. In preclinical models, the CCR1 antagonist BX471 was shown to reduce osteolytic lesions. researchgate.netnih.gov Similarly, MLN-3897 was found to impair osteoclastogenesis. researchgate.netnih.gov

The compound CCX721 has demonstrated a profound ability to decrease osteolytic damage in the 5TGM1 mouse model, with an efficacy comparable to the bisphosphonate zoledronic acid, a standard treatment for myeloma bone disease. ashpublications.orgashpublications.org These antagonists work by blocking the formation of mature osteoclasts and inhibiting the interaction between myeloma cells and osteoclasts, thereby breaking the cycle that fuels both bone destruction and tumor expansion. ashpublications.orggoogle.com By inhibiting osteoclast function, CCR1 antagonists also indirectly suppress MM cell growth, as osteoclasts produce factors that support myeloma cell survival. google.com

The dissemination of myeloma cells from the bone marrow to distal sites is a key aspect of disease progression. haematologica.orghaematologica.org The CCR1/CCL3 signaling axis plays a crucial role in this process. haematologica.org Research has identified CCR1 as a critical driver of MM plasma cell egress from the bone marrow and subsequent dissemination. haematologica.orghaematologica.org High CCR1 expression has been associated with a poorer prognosis in MM patients. haematologica.orghaematologica.org

Therapeutic targeting of this receptor has shown promise in preventing metastasis in preclinical models. In xenograft models using human myeloma cell lines (OPM2 or RPMI-8226), the CCR1 inhibitor CCX9588 significantly reduced tumor cell dissemination. haematologica.orghaematologica.org Furthermore, genetic knockout of CCR1 in a human myeloma cell line led to a greater than 95% reduction in circulating tumor cells and dissemination to the bone marrow and spleen in mice. haematologica.orghaematologica.org These findings suggest that CCR1 antagonists could be a viable strategy to limit or prevent metastatic spread in MM. haematologica.orgdntb.gov.ua

The chemokine CCL3 is not only linked to the extent of bone disease but also serves as a marker for disease stage and progression, with levels increasing as the disease advances from monoclonal gammopathy of undetermined significance (MGUS) to active myeloma. nih.gov By blocking the receptor for CCL3, CCR1 antagonists interfere with a key pathway that fuels disease advancement. nih.gov This intervention can downregulate the effects of CCL3, thereby decreasing the severity of bone disease and potentially extending remission times. researchgate.netnih.gov The comprehensive impact of CCR1 inhibition on the tumor and its microenvironment provides a strong rationale for its development as a disease-modifying therapy in multiple myeloma. nih.govashpublications.org

Table 2: Effects of CCR1 Antagonists in Preclinical Multiple Myeloma Models

CCR1 AntagonistModel SystemObserved EffectsReference
CCX721Murine 5TGM1 ModelProfoundly decreased tumor burden and osteolytic damage; efficacy comparable to zoledronic acid. ashpublications.orgashpublications.org
BX471SCID mice with human myeloma cells; Myeloma xenograft modelReduced osteolytic lesions; lowered tumor burden when combined with dexamethasone. researchgate.netbiorxiv.orgnih.gov
MLN-3897In vitro; SCID mice with human myeloma cellsImpaired osteoclastogenesis; prevented myeloma cell adhesion to osteoclasts. researchgate.netnih.gov
CCX9588Intratibial xenograft models (OPM2, RPMI-8226 cells)Significantly reduced dissemination of myeloma cells. haematologica.orghaematologica.org
General CCR1 AntagonistsMouse models of MMAltered disease progression; inhibited osteoclast formation and myeloma cell adherence to stromal cells. nih.govgoogle.comnih.gov

Hepatocellular Carcinoma (HCC) Models

Inhibition of Tumor Growth and Metastasis

The C-C chemokine receptor type 1 (CCR1) has emerged as a significant factor in the progression and spread of hepatocellular carcinoma (HCC). nih.gov Studies have demonstrated that the blockade of CCR1 can markedly inhibit the growth and metastasis of HCC. nih.gov This inhibitory effect is observed both in laboratory cell cultures (in vitro) and in living organisms (in vivo). nih.gov

The antagonist's effectiveness appears to be linked to the levels of osteopontin (B1167477) (OPN), a protein that is often overexpressed in HCC. nih.gov When OPN levels are high, the inhibitory effects of CCR1 antagonists on HCC progression are more pronounced. nih.gov This suggests that OPN could serve as a biomarker to identify patients who would most benefit from CCR1-targeted therapies. nih.gov

In preclinical studies, the use of a selective CCR1 antagonist, BX471, has been shown to significantly inhibit the proliferation of HCC cells in a manner that is dependent on the concentration of the antagonist. nih.gov Notably, HCC cells with upregulated OPN, and consequently higher levels of CCR1, are much more sensitive to the effects of BX471. nih.gov This was demonstrated by a lower half-maximal inhibitory concentration (IC50) in OPN-upregulated cells compared to control cells. nih.gov

Furthermore, the blockade of the OPN-CCR1 signaling pathway with a CCR1 antagonist significantly curtails the pro-metastatic effects of OPN. nih.gov In human HCC tissues, a significant positive correlation exists between the expression of OPN and CCR1. nih.gov Patients with high levels of both OPN and CCR1 tend to have the poorest prognoses. nih.gov These findings underscore the importance of the OPN-CCR1 axis in promoting tumor metastasis and position CCR1 as a promising therapeutic target for managing metastatic HCC, particularly in patients with high OPN expression. nih.gov

Modulation of OPN-induced CCR1 Expression

Osteopontin (OPN) plays a crucial role in promoting the progression and metastasis of hepatocellular carcinoma (HCC) by upregulating the expression of C-C chemokine receptor type 1 (CCR1). nih.gov This upregulation is not a direct action but is mediated through the activation of specific intracellular signaling pathways. nih.gov

Research has revealed that OPN activates the phosphoinositide 3-kinase (PI3K)/AKT and hypoxia-inducible factor 1α (HIF-1α) signaling pathways within HCC cells. nih.gov The activation of this cascade leads to an increase in the expression of CCR1. nih.gov This molecular mechanism establishes a clear link between elevated OPN levels and the enhanced metastatic potential of HCC cells through the OPN-CCR1 axis. nih.gov

By blocking this pathway using a CCR1 antagonist, the promotional effects of OPN on HCC progression and metastasis can be significantly restrained. nih.gov This highlights the potential of targeting CCR1 to counteract the downstream effects of OPN in HCC. nih.gov The interplay between OPN, the PI3K/AKT/HIF-1α pathway, and CCR1 provides a solid rationale for the development of CCR1-targeted therapies for HCC. nih.gov

Neurodegenerative Disease Models

Parkinson's Disease Models (e.g., MPTP-induced Nigrostriatal Degeneration)

In preclinical models of Parkinson's disease, specifically those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the C-C chemokine receptor type 1 (CCR1) has been identified as a key player in the disease's progression. nih.gov This has led to the investigation of CCR1 antagonists as potential therapeutic agents. nih.govresearchgate.net

Neuroprotective Properties

Studies utilizing the CCR1 antagonist BX471 in an MPTP-induced mouse model of Parkinson's disease have demonstrated significant neuroprotective effects. nih.govmdpi.com Treatment with BX471 has been shown to block the activity of CCR1, leading to a reduction in the characteristic features of Parkinson's disease. nih.gov

One of the key findings is the inhibition of the loss of tyrosine hydroxylase (TH)-positive neurons, which are the dopamine-producing neurons that are progressively lost in Parkinson's disease. nih.gov Furthermore, BX471 treatment has been observed to protect against the depletion of the dopamine (B1211576) transporter (DAT), a critical component for dopamine signaling in the brain. mdpi.com The antagonist also counteracted the accumulation of α-synuclein, a protein that forms toxic aggregates in the brains of individuals with Parkinson's disease. mdpi.com These findings collectively point to the neuroprotective potential of CCR1 antagonism in mitigating the neurodegenerative processes of Parkinson's disease. nih.govmdpi.com

Reduction of Neuroinflammatory State (Glial Activation, NF-κB Pathway, Pro-inflammatory Enzymes, Cytokines)

A chronic state of inflammation in the brain, known as neuroinflammation, is increasingly recognized as a critical factor in the development and progression of Parkinson's disease. nih.gov The chemokine receptor CCR1 is believed to play a pathogenic role in this process. nih.gov

The CCR1 antagonist BX471 has been shown to effectively reduce the neuroinflammatory state in MPTP-induced Parkinson's disease models. nih.govresearchgate.net This is achieved through several mechanisms:

Regulation of Glial Activation: BX471 treatment leads to a decrease in the activation of both astrocytes and microglia, as indicated by the reduced expression of markers such as GFAP and IBA-1. nih.govmdpi.com These glial cells, when activated, contribute to the inflammatory environment in the brain.

Modulation of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammatory gene expression. mdpi.com In the MPTP model, there is a significant reduction in the levels of IκBα, a protein that inhibits NF-κB. mdpi.com BX471 treatment helps to restrain the translocation of NF-κB, thereby reducing the production of inflammatory mediators. mdpi.com

Inhibition of Pro-inflammatory Enzymes and Cytokines: By modulating the NF-κB pathway, CCR1 antagonists can decrease the overexpression of pro-inflammatory enzymes and cytokines that contribute to neuronal damage. nih.govresearchgate.net

Information regarding the chemical compound "CCR1 antagonist 8" is not available in publicly accessible scientific literature, preventing the generation of a detailed article based on the provided outline.

One vendor lists a product called "GC31893 CCR1 antagonist 8," but provides no associated scientific literature, chemical structure, or data on its biological activity. This suggests it may be an internal product code rather than a recognized scientific name. Another database refers to an antagonist with a pIC50 value of 8.7, but this number is a measure of potency, not a compound identifier.

Due to the strict requirement to focus solely on "CCR1 antagonist 8" and the absence of specific, verifiable scientific information for a compound with this designation, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

To facilitate the creation of the desired article, please provide a recognized chemical name, a common synonym (e.g., BX471, CCX354), or a CAS number for the compound of interest. With a specific and referenced compound, a detailed article addressing the therapeutic potential and mechanisms of action as outlined can be produced.

Structure Activity Relationships Sar and Design Considerations for Ccr1 Antagonists

Identification of Pharmacophore Features

The design of novel CCR1 antagonists, including the azaindazole series to which CCR1 antagonist 8 belongs, is rooted in the understanding of the key pharmacophoric elements required for high-affinity binding to the receptor.

Computational and experimental studies have elucidated several key structural features necessary for effective CCR1 antagonism. While the precise binding site of CCR1 antagonist 8 has not been fully disclosed, it is understood to bind with high affinity, and it does not appear to target the intracellular allosteric binding site. acs.org General pharmacophore models for CCR1 antagonists often highlight the importance of a central core, which for CCR1 antagonist 8 is an azaindazole moiety, flanked by specific substituents that engage with pockets within the receptor. nih.gov The azaindazole core itself represents a "scaffold hopping" strategy from an earlier pyrazole-based series, indicating its crucial role in providing the correct orientation for the other interacting groups. nih.gov

Effective binding of antagonists to CCR1 relies on a combination of hydrophobic and polar interactions. The structure of CCR1 antagonist 8 incorporates a fluorophenyl group attached to the azaindazole core and a spirocyclic amide moiety containing a methylsulfonyl group. chemscene.com

Hydrophobic Interactions: The fluorophenyl group likely engages in hydrophobic interactions within a corresponding pocket of the CCR1 receptor.

Polar Interactions: The amide linker and the methylsulfonyl group are key polar features. The amide can participate in hydrogen bonding, a critical interaction for many receptor-ligand complexes. The sulfone group is a strong hydrogen bond acceptor, which significantly contributes to the compound's potency.

Optimization Strategies for Potency and Selectivity

The discovery of CCR1 antagonist 8 was the result of a systematic optimization process aimed at enhancing potency and improving drug-like properties. This process began with a pyrazole-based screening hit and evolved through the exploration of various heterocyclic cores. nih.gov

The development program explored various cyclization and derivatization strategies to move from an initial pyrazole (B372694) hit to the more potent indazole and azaindazole cores. nih.gov The introduction of the nitrogen atom in the azaindazole ring was a key modification that influenced the compound's properties. The core structure was further elaborated by modifying the substituents at different positions of the azaindazole ring and the amide portion of the molecule. acs.org

The structure-activity relationship of the azaindazole series was meticulously explored by modifying key substituents. The following table summarizes the impact of these modifications on CCR1 antagonist activity, as reported in the development of this series.

Compound IDCore ScaffoldR1 (at Amide)R2 (on Phenyl Ring)CCR1 IC₅₀ (nM)
6 Pyrazole4-pyridyl4-F~500
19d 7-AzaindazoleSpirocyclic sulfone4-F2.5
19e 7-AzaindazoleSpirocyclic sulfone4-Cl1.0
CCR1 antagonist 8 (19n) 7-Azaindazole Spirocyclic sulfone 4-F 1.8

Data compiled from related studies on the azaindazole series. nih.gov

The data reveals several key SAR insights:

Scaffold Hopping: Moving from the initial pyrazole core (compound 6) to the 7-azaindazole scaffold (compounds 19d, 19e, 19n) resulted in a dramatic increase in potency. nih.gov

Amide Substituent: The incorporation of a spirocyclic amide containing a methylsulfonyl group (as seen in 19d, 19e, and 19n) was critical for achieving nanomolar potency. nih.gov

Computational Approaches in SAR Studies

While the specific computational studies for CCR1 antagonist 8 are not detailed in the available literature, the broader field of CCR1 antagonist development heavily relies on such methods. Homology modeling, based on the crystal structures of related G protein-coupled receptors (GPCRs), has been instrumental in creating models of the CCR1 receptor. acs.org These models allow for molecular docking studies to predict how different antagonists bind to the receptor, providing insights that guide the design of new derivatives. This structure-based drug design approach helps in rationalizing observed SAR and in prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For CCR1 antagonists, QSAR studies have been instrumental in identifying the key physicochemical and structural properties that govern their inhibitory potency.

One such study focused on a series of 29 cyclobutenedione derivatives as CCR1 inhibitors. researchgate.netnih.gov Using a combination of Principal Component Analysis (PCA) and Artificial Neural Networks (ANN), a QSAR model was developed. The model demonstrated a strong correlation between the calculated molecular descriptors and the observed inhibitory activities (pIC50). researchgate.net The predictive power of the model was validated with a training set and a prediction set, yielding high correlation coefficients (R²) of 0.906 and 0.932, respectively. nih.gov This indicates a robust, non-linear relationship between the molecular descriptors and the biological activity of these compounds. researchgate.netnih.gov

The molecular descriptors used in these models often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are critical for electrostatic interactions with the receptor.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how well it fits into the receptor's binding pocket.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is important for interactions with nonpolar regions of the receptor.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

The successful application of QSAR modeling provides a valuable tool for predicting the potency of novel CCR1 antagonists before their synthesis, thereby streamlining the drug discovery process.

Table 1: QSAR Model Performance for Cyclobutenedione CCR1 Antagonists

Data Set Number of Compounds Correlation Coefficient (R²) Root Mean Square Error (RMSE)
Training Set230.9060.189
Prediction Set60.9320.103
Data derived from a study on cyclobutenedione derivatives as CCR1 inhibitors. nih.gov

Pharmacophore Model Generation and Validation

Pharmacophore modeling is another crucial computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For CCR1 antagonists, ligand-based pharmacophore models have been generated to understand the key interaction points required for binding. nih.gov

In one study, two optimal pharmacophore models were developed using the HypoGen and HipHop algorithms. nih.gov Both models identified four critical features for CCR1 antagonism:

One hydrogen-bond acceptor

One positive ionizable feature

Two hydrophobic groups nih.gov

These features represent the key interaction points between the antagonist and the CCR1 receptor. The hydrogen-bond acceptor can form a crucial hydrogen bond with a donor residue in the receptor's binding pocket. The positive ionizable feature likely interacts with a negatively charged residue, contributing to the binding affinity through electrostatic interactions. The two hydrophobic groups are positioned to interact with nonpolar pockets within the receptor, which is a common feature of G protein-coupled receptor (GPCR) ligand binding sites. nih.gov

The validity of these pharmacophore models was confirmed through rigorous qualification processes, demonstrating their potential to be used as 3D queries for virtual screening of chemical databases to discover novel and potent CCR1 antagonists. nih.govscirp.org The identification of a common pharmacophore also suggests that different chemical scaffolds can be designed to present these key features in the correct spatial orientation for effective CCR1 inhibition. smr.org.uk

Density Functional Theory (DFT) Calculations for Binding Affinity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as a ligand-receptor complex. ukm.my In the context of drug design, DFT calculations can provide a more accurate description of the energies involved in protein-ligand binding compared to classical molecular mechanics force fields. southampton.ac.uk

While specific DFT studies on "CCR1 antagonist 8" are not available, the application of DFT in calculating binding affinities is a well-established practice. This "QM-PBSA" approach, where quantum mechanics (QM) is used to calculate the energies for the Poisson-Boltzmann surface area (PBSA) method, has shown improved accuracy in predicting relative binding free energies. southampton.ac.uk

DFT calculations can elucidate several aspects of ligand-receptor interactions:

Interaction Energies: By calculating the energy of the complex and the individual components (protein and ligand), the binding energy can be determined with high accuracy.

Electronic Effects: DFT can model charge transfer and polarization effects that occur upon ligand binding, which are often not well-described by classical force fields.

Geometric Optimization: The geometry of the binding pose can be optimized at a quantum mechanical level, providing a more accurate representation of the interaction.

For CCR1 antagonists, DFT calculations could be employed to refine the binding poses predicted by molecular docking and to obtain more accurate estimates of their binding affinities, thereby aiding in the selection of the most promising candidates for further development. The use of long-range corrected functionals in DFTB (Density Functional based Tight-Binding) methods can further improve the accuracy of these calculations for large systems like protein-ligand complexes. nih.gov

Application of Machine Learning Techniques (e.g., ANN, SVM, PCR)

Machine learning (ML) techniques are increasingly being applied in drug discovery to analyze large datasets and build predictive models. nih.govmdpi.com For CCR1 antagonists, various ML algorithms have been utilized to develop QSAR models and to predict ligand activity.

Artificial Neural Networks (ANN): As mentioned in the QSAR section, ANNs are powerful tools for modeling non-linear relationships between molecular descriptors and biological activity. researchgate.netresearchgate.net A feed-forward ANN with a back-propagation learning algorithm was successfully used to model the activity of 29 cyclobutenedione derivatives as CCR1 inhibitors. nih.gov

Support Vector Machines (SVM): SVM is another powerful machine learning algorithm that can be used for classification (e.g., active vs. inactive) and regression (predicting potency). While a specific study on SVM for CCR1 antagonists was not identified in the provided context, its application in GPCR ligand prediction is common.

Principal Component Regression (PCR): PCR is a regression technique that is based on principal component analysis (PCA). It is particularly useful when dealing with a large number of correlated variables (descriptors), as it reduces the dimensionality of the data before performing the regression. This approach was used in conjunction with ANN in the QSAR study of cyclobutenedione CCR1 antagonists. researchgate.netnih.gov

Rational Design to Address Species Cross-Reactivity

A significant challenge in the development of CCR1 antagonists has been the issue of species cross-reactivity, particularly between human and rodent models. nih.govresearchgate.net Many early antagonists showed high potency for human CCR1 but were significantly less active against the murine (mouse) receptor, which complicated preclinical evaluation in disease models. nih.govnih.gov Rational design strategies have been employed to overcome this hurdle.

Exploitation of Divergent Receptor Residues

One effective strategy to improve species cross-reactivity is to exploit the differences in amino acid residues between the human and mouse CCR1 receptors. nih.gov By identifying these divergent residues within the ligand-binding pocket, medicinal chemists can design compounds that interact with conserved residues, thus exhibiting similar potency against both species.

For example, a series of 4-hydroxypiperidine (B117109) antagonists demonstrated significant differences in their potency for human and mouse CCR1. The initial lead compound, BX 510, was over 400-fold less active on mouse CCR1 compared to human CCR1. nih.gov By increasing the length of a linker in the molecule by just one methylene (B1212753) group, a new compound, BX 511, was generated that was equipotent for both human and mouse CCR1. nih.gov This suggests that the modification allowed the compound to better accommodate the differences in the binding pockets of the two species.

Another example is the development of xanthene-9-carboxamide antagonists. The lead compound in this series also showed poor activity against the murine CCR1 receptor. nih.gov Through systematic derivatization, including quaternizing a piperidine (B6355638) nitrogen and adding substituents to the xanthene moiety, the inhibitory activity against both human and murine CCR1 was dramatically improved. This led to the discovery of compound 2q-1, which exhibited high potency for both receptors and was identified as the first potent murine CCR1 receptor antagonist. nih.gov

Table 2: Species Cross-Reactivity of Selected CCR1 Antagonists

Compound Human CCR1 IC₅₀ (nM) Murine CCR1 IC₅₀ (nM) Fold Difference (Murine/Human)
BX 510219150>400
BX 511N/A (equipotent)N/A (equipotent)~1
2q-10.95.8~6.4
Data compiled from studies on 4-hydroxypiperidine and xanthene-9-carboxamide antagonists. nih.govnih.gov

Identification of Common Antagonist Binding Sites

Despite the differences between species, many small-molecule CCR1 antagonists bind to a common allosteric site within the transmembrane (TM) domain of the receptor. nih.govacs.org This binding site is distinct from the binding site of the endogenous chemokine ligands. The identification of this common binding pocket has been crucial for the rational design of antagonists with improved properties.

Computational modeling, guided by experimental data from mutagenesis studies, has been used to predict the binding site of antagonists like BX 471. nih.govresearchgate.net These studies revealed that key interactions occur with residues in TM3 (e.g., Tyr-113, Tyr-114) and TM6 (e.g., Ile-259). nih.gov By targeting residues that are conserved across species within this common binding pocket, it is possible to design antagonists with broad species reactivity.

Furthermore, analysis of the patent literature for CCR1, CCR2, CCR3, and CCR5 antagonists has suggested that many share a common pharmacophore, indicating that they may bind to similar regions on their respective receptors. smr.org.uk This knowledge of a common binding site provides a structural basis for designing antagonists that are not only potent but also possess the desired species cross-reactivity, and in some cases, selectivity against other chemokine receptors. More recent research has also identified an intracellular allosteric binding site for some CCR1 antagonists. acs.org

Synthetic Methodologies for Research Grade Ccr1 Antagonists

General Synthetic Strategies for Small Molecule Antagonists

The synthesis of small molecule CCR1 antagonists like CCR1 antagonist 8 typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final steps. A common strategy for this class of compounds is the formation of an amide bond between a carboxylic acid derivative and an amine.

In the case of CCR1 antagonist 8, the retrosynthetic analysis reveals two main building blocks:

A carboxylic acid moiety: 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid.

An amine moiety: 1-(2-(methylsulfonyl)pyridin-4-yl)cyclopropan-1-amine.

The general synthesis involves the preparation of these two key intermediates followed by their coupling to form the final amide product. The pyrazolo[3,4-b]pyridine core is a common scaffold in medicinal chemistry and can be synthesized through various established methods, often involving the condensation of a pyrazole (B372694) derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The synthesis of the cyclopropylamine (B47189) fragment presents its own set of challenges, particularly the introduction of the cyclopropane (B1198618) ring and the subsequent formation of the amine.

Development of Convergent and Scalable Synthetic Routes

For the production of research-grade and potentially clinical-grade material, the development of convergent and scalable synthetic routes is crucial. These routes aim to be robust, efficient, and safe, especially when dealing with potentially hazardous reagents or intermediates.

A notable advancement in the synthesis of CCR1 antagonist 8 involves a convergent and robust process that has been scaled up for large-scale manufacture. uni.lu The challenges associated with the introduction of the cyclopropylamine component led to the development of an efficient SNAr pyridine (B92270) functionalization and a safe, scalable continuous-flow Curtius rearrangement. uni.lu

Utilization of Continuous Flow Technology

Continuous flow chemistry has emerged as a powerful tool in pharmaceutical synthesis, offering advantages in safety, scalability, and efficiency. For the synthesis of CCR1 antagonist 8, continuous flow technology was instrumental in the safe execution of the Curtius rearrangement on a large scale. uni.lu

The process involves the continuous formation of an acyl azide (B81097) from the corresponding carboxylic acid, followed by its thermal rearrangement to an isocyanate. This isocyanate is then trapped in-situ with an alcohol to form a carbamate, a stable precursor to the desired amine. The use of a continuous flow setup minimizes the accumulation of the potentially explosive acyl azide intermediate, thereby enhancing the safety of the process. This methodology allowed for a high material throughput, demonstrating its scalability. uni.lu

Development of Multi-Step Tandem Reactions (e.g., Curtius Rearrangement and Acid-Isocyanate Coupling)

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, significantly improve synthetic efficiency. google.com The synthesis of CCR1 antagonist 8 has benefited from the development of a semi-continuous, tandem Curtius rearrangement and acid-isocyanate coupling. uni.lu

This innovative approach directly couples the isocyanate generated from the Curtius rearrangement of one carboxylic acid with a second carboxylic acid to form the final amide product in a single operation, eliminating the need for a protecting group on the amine. uni.lu The Curtius rearrangement itself is a thermal decomposition of an acyl azide to an isocyanate. medkoo.com This isocyanate can then react with a variety of nucleophiles. medkoo.com In this tandem process, the nucleophile is a carboxylate, which, after initial coupling and decarboxylation, leads to the formation of the amide bond.

Derivatization for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. For CCR1 antagonists, extensive SAR studies have been conducted.

Exploration of Scaffold Modifications

Scaffold hopping is a powerful strategy in drug discovery to identify novel chemical series with improved properties while retaining the key pharmacophoric features of the original lead. nih.gov In the context of CCR1 antagonists, moving from a pyrazole to an indazole or an azaindazole core has been a successful approach. nih.gov These modifications can lead to improved potency, selectivity, and drug-like properties. The exploration of different heterocyclic systems as the central scaffold allows for the fine-tuning of the molecule's interaction with the CCR1 receptor and can help to overcome liabilities such as off-target effects or poor metabolic stability. For example, the azaindazole scaffold in CCR1 antagonist 8 was the result of exploring various cyclization strategies starting from a pyrazole hit. nih.gov

Advanced Research Methodologies and Challenges in Ccr1 Antagonist Research

In Vivo Model Considerations and Limitations

A significant hurdle in the preclinical development of CCR1 antagonist 8 has been the translation of in vitro findings to in vivo efficacy, a challenge rooted in the complexities of animal models.

The immune systems of commonly used laboratory animals, such as rodents, exhibit notable differences from human immunity. These divergences in both innate and adaptive responses can profoundly impact the relevance of preclinical data. For CCR1 antagonist 8, a critical challenge emerged from its limited cross-reactivity with rodent CCR1. opnme.com This low affinity for the rodent receptor compared to the high affinity for the human receptor means that the antagonist's effects on immune cell trafficking and inflammation cannot be reliably studied in standard mouse or rat models of disease. opnme.comopnme.com This species-specific potency is a common obstacle in chemokine receptor research, as the ligand-receptor interaction and subsequent signaling pathways can vary significantly across species.

The utility of animal models is contingent on how well they recapitulate the pathophysiology of human diseases. For conditions where CCR1 is implicated, such as rheumatoid arthritis and multiple sclerosis, animal models can only approximate the complex human inflammatory milieu. Due to the limited potency of CCR1 antagonist 8 in rodents, it was not progressed into in vivo disease models. opnme.comopnme.com This decision highlights a crucial principle in drug development: without sufficient target engagement in an animal model, it is impossible to assess potential efficacy or to understand the compound's in vivo mechanism of action. The lack of a suitable animal model that is both pharmacologically and pathologically representative for this specific compound has been a major impediment to its development.

A fundamental requirement for an antagonist to exert its effect is to bind to a sufficient number of its target receptors to block downstream signaling. Achieving and maintaining adequate receptor occupancy (RO) in vivo is a complex challenge influenced by a compound's pharmacokinetic and pharmacodynamic properties. While CCR1 antagonist 8 was projected to have a human half-life that would be amenable to once-daily dosing to achieve sufficient coverage, the inability to test this in relevant animal models due to poor cross-reactivity made in vivo RO studies in disease models unfeasible. opnme.com The intended goal was to maintain trough concentrations that would ensure at least 90% inhibition of the human whole blood IC50, but this could not be validated in a preclinical disease setting. medchemexpress.com

ChallengeImplication for CCR1 Antagonist 8 (BI 639667)Source
Species Differences in Immunity Limited cross-reactivity with rodent CCR1 prevented meaningful in vivo studies. opnme.comopnme.com
Representativeness of Animal Models Inability to test in disease models due to poor potency in rodents. opnme.comopnme.com
Receptor Occupancy In vivo receptor occupancy in disease models could not be determined. opnme.commedchemexpress.com

Advanced Cellular and Molecular Characterization Techniques

In light of the in vivo limitations, researchers have relied on sophisticated in vitro and ex vivo techniques to characterize the activity of CCR1 antagonist 8 on human cells.

To understand the effects of CCR1 antagonist 8 on human immune cells, a whole blood assay was utilized to assess receptor internalization. uni-frankfurt.de While the specific use of high-dimensional flow cytometry or mass cytometry (CyTOF) for comprehensive immune cell profiling in response to CCR1 antagonist 8 is not detailed in publicly available research, these techniques are standard in the field. They allow for the simultaneous analysis of dozens of markers on individual cells, providing a detailed picture of the various immune cell subsets (e.g., monocytes, T-lymphocytes, neutrophils) that express CCR1 and could be affected by the antagonist. opnme.com For CCR1 antagonist 8, a key functional readout was its ability to inhibit receptor internalization in human whole blood with a potent IC50 of 9 nM. uni-frankfurt.de This type of assay, often analyzed by flow cytometry, provides crucial information on the compound's ability to engage its target in a physiologically relevant matrix.

The downstream effects of CCR1 antagonism on cellular function can be elucidated by analyzing changes in gene expression. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and RNA sequencing (RNA-Seq) are powerful tools for this purpose. While specific studies detailing the use of RT-PCR or RNA-Seq to profile the transcriptomic changes induced by CCR1 antagonist 8 have not been published, such analyses would typically investigate the modulation of genes involved in inflammation, such as cytokines, chemokines, and adhesion molecules. The potent inhibition of the CCR1 pathway by this antagonist, as demonstrated in functional assays like calcium flux with an IC50 of 1.8 nM, suggests that it would significantly alter the gene expression profile of primary human immune cells stimulated with CCR1 ligands. medchemexpress.com

TechniqueApplication in CCR1 Antagonist 8 ResearchKey FindingSource
Whole Blood Assay Measurement of CCR1 internalization on human immune cells.Potent inhibition with an IC50 of 9 nM. uni-frankfurt.de
Calcium Flux Assay Determination of functional antagonism of CCR1.High potency with an IC50 of 1.8 nM. medchemexpress.com

Protein Expression Analysis

While specific studies employing Western Blot, Immunohistochemistry (IHC), and Immunofluorescence (IF) for CCR1 antagonist 8 (this compound) are not detailed in publicly available research, these techniques are fundamental in the broader field of CCR1 antagonist research to elucidate the expression and localization of the CCR1 protein.

Western Blot: This technique is used to detect and quantify the total amount of CCR1 protein in cell or tissue lysates. In the context of CCR1 antagonist research, Western blotting can be employed to confirm the presence of the CCR1 target in specific cell lines used for screening assays or to assess the impact of disease models on CCR1 expression levels. bio-techne.com

Immunohistochemistry (IHC): IHC allows for the visualization of CCR1 protein expression within the context of tissue architecture. This is particularly valuable in preclinical studies to identify the specific cell types that express CCR1 in diseased tissues, thereby providing a rationale for the therapeutic application of a CCR1 antagonist.

Immunofluorescence (IF): Similar to IHC, immunofluorescence is used to detect the location of the CCR1 protein in tissue sections or cultured cells. Its advantage lies in the ability to use multiple fluorescently labeled antibodies to co-localize CCR1 with other cellular markers, offering deeper insights into the cellular populations that are targeted by CCR1 antagonists.

High-Throughput Screening (HTS) Assays

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential drug candidates. tamu.edu For CCR1 antagonist 8 (this compound), a potent and selective antagonist of the human CCR1, HTS assays were instrumental in its initial identification and characterization. opnme.commedchemexpress.com

The primary screening for compounds like this compound typically involves cell-based assays that measure the inhibition of CCR1 activity. A common method is the calcium flux assay, which measures the transient increase in intracellular calcium concentration upon chemokine-induced receptor activation. medchemexpress.com The potency of this compound was determined using such an assay, revealing an IC50 of 1.8 nM. medchemexpress.commedchemexpress.com

Following initial identification, further screening is conducted to assess the selectivity of the compound. For this compound, extensive selectivity profiling was performed, including the Eurofins Safety Panel 44™ and the PRESTO-TANGO selectivity screen, which tested the compound against a wide range of G protein-coupled receptors (GPCRs) and other targets to ensure its specificity for CCR1. opnme.com

Table 1: Selectivity Profile of this compound
Screening PanelNumber of TargetsConcentration TestedResults
Eurofins Safety Panel 44™6910 µM67 targets showed less than 45% inhibition. opnme.com
PRESTO-TANGO (PDSP)315 GPCRs10 µMSignificant inhibition was observed for only 1 of the 315 GPCRs tested. opnme.com

Investigative Tools

To rigorously validate the mechanism of action and therapeutic potential of a CCR1 antagonist, specialized investigative tools are employed. These include the use of genetically modified animal models and the application of structurally related but biologically inactive molecules.

CCR1 knockout (KO) animal models, where the gene for CCR1 has been deleted, are invaluable for confirming that the effects of an antagonist are indeed mediated through the intended target. jax.orgtaconic.com In these models, a true CCR1 antagonist should have no effect, as its target is absent. These models have been used in broader CCR1 research to study the role of this receptor in various diseases. jax.org However, for this compound specifically, it was noted to have limited cross-reactivity with rodent CCR1. opnme.com This limitation meant that the compound was not tested in in vivo disease models, and consequently, there is no available data on its use in CCR1 knockout animals. opnme.com

A crucial tool in pharmacology is the use of a negative control, which is a molecule that is structurally very similar to the active compound but lacks its biological activity. This helps to ensure that the observed effects of the active compound are due to its specific interaction with the target receptor and not due to off-target effects or the general chemical properties of the molecular scaffold. For this compound, a structurally closely related inactive analogue, BI-9307, has been made available. opnme.com The use of such a negative control in experiments would be critical to definitively attribute the biological effects of this compound to its antagonism of CCR1.

Table 2: Comparison of this compound and its Inactive Analogue BI-9307
CompoundMolecular Potency (Ca²⁺ flux) IC₅₀ [nM]Cellular Potency (Chemotaxis) IC₅₀ [nM]
This compound (CCR1 antagonist 8)24 opnme.com2.4 opnme.com
BI-9307 (Inactive Analogue)>3,000 opnme.comNot determined opnme.com

Future Directions in Ccr1 Antagonist Research

Elucidating Complex CCR1 Signaling Pathways in Diverse Disease Contexts

The therapeutic promise of targeting CCR1 is underscored by its intricate and often context-dependent signaling pathways in a variety of diseases. Future research is increasingly focused on moving beyond a generalized understanding of CCR1 function to a more nuanced appreciation of its role in specific pathological states.

In rheumatoid arthritis , CCR1 is abundantly expressed in the synovial tissue, where it plays a pivotal role in the recruitment of monocytes and macrophages, key mediators of joint inflammation and destruction. dimabio.comresearchgate.netbiorxiv.org The expression of CCR1 has been positively correlated with serum levels of anti-cyclic citrullinated peptide (anti-CCP) antibodies, a key biomarker for rheumatoid arthritis. dimabio.com Preclinical studies in collagen-induced arthritis (CIA) mouse models have demonstrated that inhibition of CCR1 can lead to a reduction in inflammation, joint damage, and cellular infiltration. dimabio.com

In the context of multiple sclerosis , CCR1 is implicated in the trafficking of inflammatory cells across the blood-brain barrier into the central nervous system (CNS). nih.govfrontiersin.org The CCR1 ligands, such as CCL3 and CCL5, are found to be strongly expressed in the inflammatory foci within the brains of multiple sclerosis patients. frontiersin.org In animal models of experimental autoimmune encephalomyelitis (EAE), a significant upregulation of CCR1 mRNA has been observed in the spinal cord during active inflammation and demyelination. nih.gov

The role of CCR1 in cancer is multifaceted, contributing to tumor progression, metastasis, and the modulation of the tumor microenvironment. nih.govnih.gov CCR1 is highly expressed in various cancers, including breast, prostate, ovarian, and multiple myeloma. nih.govnih.gov In breast cancer, the AKT-mTOR-STAT3 signaling axis has been shown to contribute to EGF-induced CCR1 expression, which in turn promotes invasion and metastasis. nih.gov In multiple myeloma, CCR1 signaling is crucial for the interaction between myeloma cells and the bone marrow microenvironment, contributing to osteolytic bone disease. nih.govnih.gov Furthermore, CCR1 activation is necessary for the differentiation of myeloid-derived suppressor cells (MDSCs) and protumoral macrophages, which are key components of the immunosuppressive tumor microenvironment. nih.gov

Understanding these diverse and context-specific signaling pathways is paramount for the rational design and application of CCR1 antagonists. Future research will likely focus on identifying the specific downstream effectors of CCR1 signaling in different cell types and disease states to develop more targeted and effective therapeutic strategies.

Strategies for Enhanced Efficacy in Preclinical Models

To improve the therapeutic index of CCR1 antagonists, researchers are exploring several strategies in preclinical settings, including combination therapies and refined inhibition approaches.

Combination Therapies with Other Therapeutic Agents

The complexity of inflammatory and oncogenic processes often necessitates a multi-pronged therapeutic approach. Preclinical studies are increasingly evaluating the efficacy of CCR1 antagonists in combination with other therapeutic agents to achieve synergistic effects and overcome potential resistance mechanisms.

In the realm of oncology , the combination of CCR1 antagonists with other immunotherapies is a particularly promising avenue. For instance, preclinical models have shown synergistic anti-tumor activity with the dual blockade of CCR1 and CXCR2, another chemokine receptor involved in myeloid cell trafficking. This combination appears to more effectively disrupt the immunosuppressive tumor microenvironment. There is also a strong rationale for combining CCR1 antagonists with immune checkpoint inhibitors. By blocking the recruitment of MDSCs and other immunosuppressive cells via CCR1, it may be possible to enhance the efficacy of checkpoint inhibitors that rely on a pre-existing anti-tumor T-cell response.

In rheumatoid arthritis , while clinical trials have explored the combination of the CCR1 antagonist MLN-3897 with methotrexate, preclinical research into novel combinations continues. nih.gov For example, combining CCR1 antagonists with agents that target other key inflammatory cytokines, such as TNF-α or IL-1, could offer a more comprehensive blockade of the inflammatory cascade. Animal models of arthritis have shown that combination therapy with an IL-1 receptor antagonist and a soluble TNF receptor inhibitor can result in additive or even greater-than-additive benefits. nih.govnih.gov

For multiple sclerosis , preclinical combination strategies are also being investigated. While CCR1 antagonists alone have shown some efficacy in animal models, combining them with existing disease-modifying therapies could lead to improved outcomes. For example, a combination approach using tolerogenic dendritic cells with vitamin D3 has shown promise in preclinical models. nih.gov

Exploring Moderate and Targeted Inhibition Approaches

The conventional wisdom in pharmacology has often been to achieve maximal target inhibition. However, emerging concepts suggest that a more nuanced approach may be beneficial. Preclinical studies have indicated that for effective blockade of inflammatory cell infiltration, a high level of CCR1 inhibition (≥90%) on blood leukocytes may be required at all times. nih.gov This finding seems to argue against a "moderate" inhibition strategy for inflammatory conditions.

However, the concept of targeted inhibition holds significant promise. This involves the development of highly selective CCR1 antagonists that minimize off-target effects. A prime example from preclinical research is the antagonist BX471, which exhibits high selectivity for CCR1 over other chemokine receptors like CCR2 and CCR5. biorxiv.org This selectivity is crucial for reducing the potential for unintended side effects and for more precisely dissecting the role of CCR1 in disease processes.

Furthermore, "targeted inhibition" can also refer to the preferential blocking of specific downstream signaling pathways of CCR1. As our understanding of the biased agonism and signaling of chemokine receptors grows, it may become possible to develop antagonists that selectively inhibit the pathological signaling cascades while preserving potentially beneficial functions.

Addressing Translational Challenges from Preclinical to Human Studies

A significant hurdle in the development of CCR1 antagonists has been the translation of promising preclinical findings into clinical efficacy. Several factors contribute to this translational gap, with species-specific differences in the CCR1 system being a primary challenge.

Refining Animal Models to Better Mimic Human Pathophysiology

A major limitation of traditional animal models in CCR1 research is the difference in receptor expression and function between rodents and humans. For instance, early CCR1 antagonists often lacked cross-reactivity between species, complicating the interpretation of in vivo studies. dimabio.com A critical difference is the cellular expression pattern of CCR1; in rodents, it is predominantly found on neutrophils, whereas in humans, it is highly expressed on monocytes. This disparity has profound implications for the predictive value of rodent models for human inflammatory diseases where monocytes and macrophages play a central role.

To address these limitations, there is a growing emphasis on the development and use of humanized mouse models . These are immunodeficient mice engrafted with human hematopoietic stem cells (CD34+) or peripheral blood mononuclear cells (PBMCs), leading to the development of a human immune system. nih.gov Such models can provide a more accurate in vivo platform to study the function of human CCR1 and to evaluate the efficacy of human-specific CCR1 antagonists. For example, humanized mice can be used to model the recruitment of human immune cells in response to inflammatory stimuli or in the context of a growing human tumor, offering a more clinically relevant system for preclinical testing. The development of mice co-expressing human CCR8 and its ligand CCL1 is an example of the sophisticated genetic engineering being employed to create more faithful animal models for chemokine receptor research. nih.gov

Development of Novel CCR1 Antagonist Chemotypes

The quest for clinically successful CCR1 antagonists has driven the continuous exploration of novel chemical scaffolds. The development of new chemotypes is aimed at improving potency, selectivity, pharmacokinetic properties, and overcoming the limitations of earlier compounds.

The initial focus of drug discovery in this area was on small molecule, non-peptide antagonists , as they generally offer better oral bioavailability and stability compared to peptide-based approaches. researchgate.net An early lead compound was xanthene-9-carboxamide, from which more potent antagonists were developed through chemical modifications. nih.govnih.gov

Over the years, a variety of chemotypes have been investigated, leading to the identification of several clinical candidates, including CP-481,715, MLN3897, BX471, and AZD-4818. eurekaselect.com More recent efforts have focused on identifying novel heterocyclic structures. For example, a series of pyrrolidine heterocycles has been found to show potent inhibitory activity against CCR1 binding and CCL3-mediated chemotaxis.

Beyond small molecules, other therapeutic modalities are also being explored. These include:

Monoclonal antibodies that can offer high specificity and long half-lives.

DNA vaccines containing CCL3, which are in preclinical development for multiple myeloma. dimabio.com

Oncolytic viruses engineered to target both CCR1 and other cancer-related receptors like EGFR, representing an innovative approach for glioblastoma. dimabio.com

The development of these novel chemotypes and therapeutic strategies reflects the ongoing commitment to targeting CCR1 for a range of diseases. The structural and functional understanding of the CCR1 receptor continues to advance, aided by breakthroughs in cryo-electron microscopy and computational chemistry, which will undoubtedly fuel the design of the next generation of CCR1 antagonists. frontiersin.org

Focusing on Biased Agonism and Receptor-Specific Modulation

The concept of biased agonism, where a ligand can selectively activate certain downstream signaling pathways of a receptor over others, presents a promising frontier for CCR1 antagonist research. This phenomenon allows for the fine-tuning of therapeutic effects, potentially separating beneficial anti-inflammatory actions from unwanted side effects.

Research has shown that different CCR1 antagonists can exhibit biased antagonism, preferentially inhibiting specific cellular responses. For instance, some compounds may be more effective at blocking myeloma cell migration and β-arrestin translocation than receptor internalization. nih.gov This suggests that allosteric antagonists can stabilize unique receptor conformations, leading to differential functional outcomes. nih.gov The N-terminal region of chemokines that bind to CCR1 plays a crucial role in selecting receptor conformations that are coupled to specific signaling pathways, a key aspect of biased agonism. plos.org

Future investigations will likely focus on designing biased antagonists that can selectively inhibit pathways responsible for pathological inflammation while preserving those involved in normal immune surveillance. Identifying compounds that can, for example, reduce myeloma cell metastasis without impairing neutrophil chemotaxis is an area of active investigation. nih.gov This approach requires a detailed understanding of the structural basis of ligand-receptor interactions and the subsequent intracellular signaling cascades.

Investigating Multi-Targeted Chemokine Receptor Antagonists

Given the redundancy and complexity of the chemokine system, where multiple receptors can be involved in a single disease process, the development of multi-targeted antagonists is a logical and promising strategy. This approach can offer broader therapeutic efficacy by simultaneously blocking key pathways involved in inflammation and disease progression.

An example of this strategy is the development of dual antagonists that target both CCR2 and CCR5, such as cenicriviroc. nih.gov This concept could be extended to include CCR1, creating antagonists that can modulate the activity of multiple chemokine receptors implicated in a particular pathology. For instance, a molecule that inhibits both CCR1 and CCR3 could be advantageous for treating eosinophil-driven diseases like asthma. aacrjournals.org The rationale is that by targeting multiple receptors expressed on key inflammatory cells, a more profound anti-inflammatory effect can be achieved.

Future research will likely involve the rational design and screening of compounds with specific multi-receptor targeting profiles tailored to the chemokine receptor expression patterns observed in different diseases.

Identifying and Validating Biomarkers for CCR1-Mediated Pathologies

A significant hurdle in the clinical development of CCR1 antagonists has been the lack of reliable biomarkers to identify patient populations most likely to respond to treatment and to monitor therapeutic efficacy. The identification and validation of such biomarkers are critical for the successful translation of CCR1-targeted therapies into the clinic.

Elevated levels of CCR1 and its ligands, such as CCL3, have been associated with increased disease activity in conditions like multiple myeloma. nih.govresearchgate.net This suggests that circulating levels of CCR1 or its ligands could serve as potential biomarkers. For instance, in a mouse model of Parkinson's disease, a considerable increase in circulating levels of CCR1 was observed, suggesting its potential as a pathological marker for the disease. nih.govbohrium.com Similarly, the chemokine CCL23, a CCR1 agonist, has been suggested as a potential biomarker for predicting patient prognosis after stroke and ischemia. researchgate.net

Future efforts will need to focus on systematically evaluating these and other potential biomarkers in well-controlled clinical studies. This will involve correlating biomarker levels with disease severity, progression, and response to CCR1 antagonist therapy. The development of robust and sensitive assays for these biomarkers will also be crucial for their clinical implementation.

Further Research into the Role of CCR1 Antagonists in Specific Diseases

While CCR1 has been implicated in a wide range of inflammatory conditions, further detailed investigations are needed to fully elucidate the therapeutic potential of CCR1 antagonists in specific diseases.

Detailed Investigations in Specific CNS Disorders

The role of CCR1 in the inflammatory processes of the central nervous system (CNS) is an area of growing interest. nih.gov CCR1 is expressed on various leukocytes and is involved in their extravasation and transport into inflamed tissues, a key process in neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and stroke. nih.gov

Animal models have demonstrated the beneficial effects of inhibiting CCR1 or its ligands in CNS disorders. nih.gov For example, in a mouse model of Parkinson's disease, the CCR1 antagonist BX471 was shown to reduce neuroinflammation by regulating glial activation and the NF-κB pathway. nih.govbohrium.com In models of ischemic stroke, inhibition of CCR1 has been shown to reduce neuroinflammation through the JAK2/STAT3 signaling pathway. nih.gov

Future research should focus on further characterizing the specific roles of CCR1 in different CNS pathologies and evaluating the efficacy of next-generation CCR1 antagonists in preclinical models that more closely mimic human disease.

Role in Bone Remodeling and Cancer Metastasis

CCR1 plays a significant role in bone remodeling and the metastasis of certain cancers to the bone. The chemokine CCL3, a major ligand for CCR1, is highly overexpressed by multiple myeloma cells and contributes to the development of osteolytic bone disease. CCR1 activation is crucial for the differentiation of osteoclast precursors into mature osteoclasts, the cells responsible for bone resorption.

Studies have shown that CCR1 antagonists can block the formation of mature osteoclasts and reduce osteolytic bone damage in mouse models of multiple myeloma. nih.govresearchgate.net For instance, the CCR1 antagonist CCX721 has been shown to produce a profound decrease in tumor burden and osteolytic damage. Beyond multiple myeloma, CCR1 and its ligands are implicated in the bone metastasis of solid tumors like renal cell carcinoma. The CCR1 agonist CCL15 is also associated with osteoclastogenesis and bone metastasis.

Future investigations should aim to clarify the precise mechanisms by which CCR1 contributes to bone metastasis in different cancer types and to evaluate the potential of CCR1 antagonists, possibly in combination with other therapies, to prevent or treat bone metastases.

Immunomodulatory Effects on Regulatory T Cells

The immunomodulatory effects of CCR1 antagonists, particularly on regulatory T cells (Tregs), represent a developing area of research. Tregs are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. While direct and extensive research on the effect of specific CCR1 antagonists on Tregs is still emerging, the expression of CCR1 on T cell subsets suggests a potential for immunomodulation.

Some studies indicate that CCR1 is expressed on distinct subsets of CD4+ and CD8+ T cells and is involved in their recruitment to sites of inflammation. nih.gov Other chemokine receptors have been shown to mark Treg subsets. nih.gov However, the specific role of CCR1 on Treg function is not yet fully elucidated. One study noted that freshly isolated natural Tregs (nTregs) lacked the expression of CCR1. In contrast, another study suggested that CCR1 expression on T cells is linked to the exacerbation of allergic airway disease. nih.gov

Q & A

Q. What in vitro assays are recommended to evaluate the efficacy of CCR1 antagonist 8, and how should experimental parameters be optimized?

CCR1 antagonist 8 is typically evaluated using Ca²⁺ flux assays , where its IC₅₀ (1.8 nM) reflects its ability to inhibit CCR1-mediated calcium signaling . Researchers should:

  • Use recombinant CCR1-expressing cell lines (e.g., CHO or THP-1) to ensure receptor specificity.
  • Include positive controls (e.g., CCL3 for chemotaxis) and negative controls (CCR2/CCR5 antagonists) to confirm selectivity .
  • Optimize ligand concentrations (e.g., 10 nM CCL3) and pre-incubation times (15–30 minutes) for antagonist activity .

Q. What structural features of CCR1 antagonist 8 contribute to its potency and selectivity?

CCR1 antagonist 8 belongs to the third-generation azaindazole series , characterized by:

  • A bicyclic azaindazole core that enhances binding affinity to CCR1’s transmembrane domains .
  • Substituents (e.g., fluorine and sulfonyl groups) that improve solubility and reduce off-target interactions with CCR2/CCR5 .
  • Molecular weight (451.47 g/mol) and logP values optimized for membrane permeability .

Advanced Research Questions

Q. How can computational modeling and mutagenesis validate predicted CCR1 antagonist binding sites?

  • Computational methods (e.g., MembStruk) predict CCR1’s 3D structure and antagonist binding pockets. For example, Tyr-113, Tyr-114 (TM3), and Ile-259 (TM6) are critical for BX471 binding .
  • Mutagenesis validation :
  • Generate point mutations in CCR1 (e.g., Y113A, I259V) and test antagonist binding via competitive ligand displacement assays .
  • Compare mutant vs. wild-type receptor activity in calcium flux or chemotaxis assays to confirm residue contributions .

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy of CCR1 antagonists?

  • Case study : BMS-817399 showed strong in vitro CCR1 inhibition (Ki = 1 nM) but failed in rheumatoid arthritis clinical trials due to redundant chemokine pathways .
  • Strategies :
  • Use transgenic models (e.g., humanized CCR1 mice) to better mimic human pathophysiology .
  • Evaluate off-target effects via broad-spectrum receptor profiling (e.g., CCR2/CCR3 cross-reactivity) .
  • Incorporate biomarker analysis (e.g., leukocyte migration in blood/tissue) to correlate target engagement with therapeutic outcomes .

Q. What experimental design principles apply to pharmacokinetic (PK) studies of CCR1 antagonist 8 in rodent models?

  • Key parameters :
  • Dose formulation : Use DMSO stock solutions diluted in saline (<1% DMSO) to avoid solvent toxicity .
  • Sampling intervals : Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-administration to assess absorption and half-life .
  • Bioanalytical methods : LC-MS/MS quantifies antagonist concentrations, validated against standard curves .
    • In vivo models : Rats are preferred for PK studies due to their metabolic similarity to humans and established protocols for oral bioavailability testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.